molecular formula C12H12N2O4 B1317597 2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate CAS No. 97316-53-5

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate

Cat. No. B1317597
CAS RN: 97316-53-5
M. Wt: 248.23 g/mol
InChI Key: QWUQGCLRCSILGB-UHFFFAOYSA-N
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Description

“2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It has a molecular weight of 248.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of “this compound” is 67 degrees Celsius . It is a solid in its physical form .

Scientific Research Applications

Chemical Synthesis and Characterization

Studies on heterocyclic compounds reveal the transformation of 2-aminopyridines with diethyl succinylsuccinate, leading to the synthesis of quinacridones and their oxidation products. This research lays the groundwork for understanding the chromophoric properties of these compounds, comparing their chromophores to those of quinacridones (Altiparmakian, 1978).

Further research delves into the synthesis and properties of new derivatives of ethyl tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. These studies not only explore the condensation reactions of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates but also examine the alkylation processes to afford N-1 substituted derivatives, expanding the chemical repertoire of pyridine derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Another avenue of research investigates the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, showcasing the versatility of pyridine derivatives in synthesizing complex heterocyclic structures (Balogh, Hermecz, Simon, & Pusztay, 2009).

Pharmacological Potential

Research into 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid derivatives has uncovered potential pharmacological activities. For instance, certain compounds synthesized through the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate demonstrated pharmacological activity, hinting at the possible therapeutic applications of these molecules (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Material Science and Optoelectronics

In material science, the study of conjugated polymers incorporating 2,2‘-bipyridine moieties has shown that these materials serve as precursors for conjugated metallo-supramolecular networks. Such networks exhibit intriguing optoelectronic properties due to the formation of BipyPPE−metal−BipyPPE cross-links, underscoring the utility of pyridine derivatives in developing advanced materials with potential applications in electronics and photonics (Kokil, Yao, & Weder, 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

diethyl 4-cyanopyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQGCLRCSILGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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